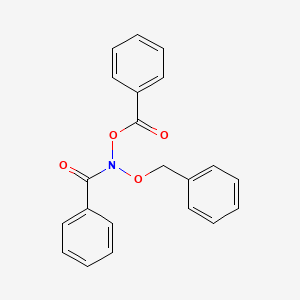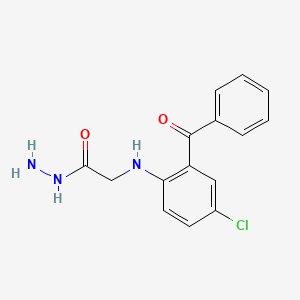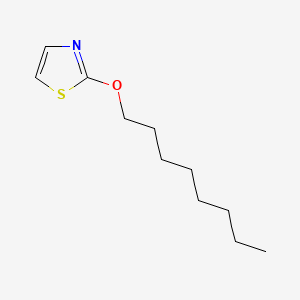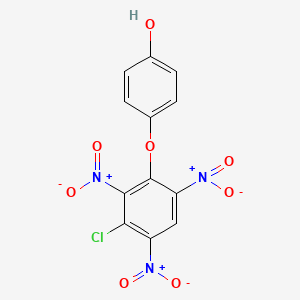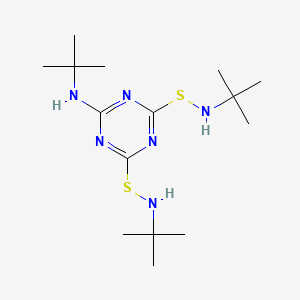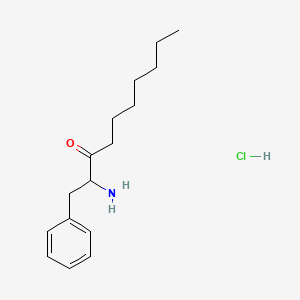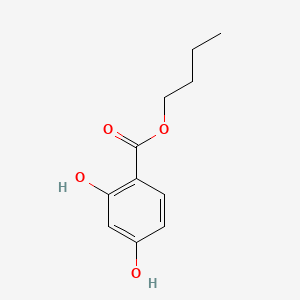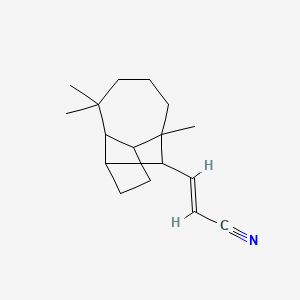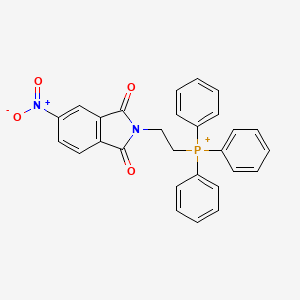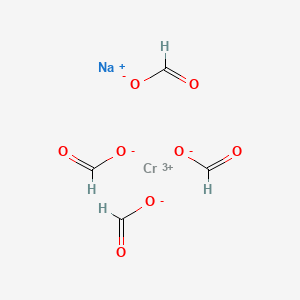
sodium;chromium(3+);tetraformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;chromium(3+);tetraformate is a coordination compound consisting of sodium, chromium in the +3 oxidation state, and formate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);tetraformate typically involves the reaction of chromium(III) salts with sodium formate under controlled conditions. One common method is to dissolve chromium(III) chloride in water and add sodium formate to the solution. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium;chromium(3+);tetraformate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The formate ligands in the compound can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species .
Scientific Research Applications
Sodium;chromium(3+);tetraformate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;chromium(3+);tetraformate involves its ability to participate in redox reactions and coordinate with various ligands. The chromium(III) ion can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes . Additionally, the compound’s formate ligands can facilitate electron transfer reactions, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) Chloride: A common chromium(III) compound used in various industrial applications.
Chromium(III) Acetate: Another coordination compound with similar properties and applications in catalysis and material science.
Chromium(III) Sulfate: Used in tanning and dyeing processes, with properties comparable to sodium;chromium(3+);tetraformate.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of formate ligands, which impart distinct chemical reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
63182-21-8 |
|---|---|
Molecular Formula |
C4H4CrNaO8 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
sodium;chromium(3+);tetraformate |
InChI |
InChI=1S/4CH2O2.Cr.Na/c4*2-1-3;;/h4*1H,(H,2,3);;/q;;;;+3;+1/p-4 |
InChI Key |
ZVZYSZBZEBELRF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Na+].[Cr+3] |
Related CAS |
64-18-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




